9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the acridine core: This can be achieved through the cyclization of appropriate aromatic precursors under acidic or basic conditions.
Introduction of the chloro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions using reagents such as chlorine gas and methanol in the presence of a catalyst.
Attachment of the hexyl linker: The hexyl chain can be introduced through nucleophilic substitution reactions, often using alkyl halides.
Coupling with the purine derivative: The final step involves coupling the acridine derivative with a purine derivative, such as 6-amino-9H-purine, using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding acridine N-oxide derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives with various functional groups.
Scientific Research Applications
9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Molecular Biology: Used as a fluorescent probe for studying nucleic acid interactions.
Pharmacology: Explored for its antimicrobial and antiviral properties.
Industrial Applications: Potential use in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The compound may also induce the formation of reactive oxygen species, leading to oxidative damage to cellular components.
Comparison with Similar Compounds
Similar Compounds
9-Acridinamine derivatives: Compounds with similar acridine cores but different substituents.
Purine derivatives: Compounds with similar purine moieties but different linkers or functional groups.
Uniqueness
The uniqueness of 9-Acridinamine, N-(6-(6-amino-9H-purin-9-yl)hexyl)-6-chloro-2-methoxy- lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to intercalate into DNA and inhibit topoisomerase enzymes makes it a promising candidate for anticancer research.
Properties
CAS No. |
103061-94-5 |
---|---|
Molecular Formula |
C25H26ClN7O |
Molecular Weight |
476.0 g/mol |
IUPAC Name |
N-[6-(6-aminopurin-9-yl)hexyl]-6-chloro-2-methoxyacridin-9-amine |
InChI |
InChI=1S/C25H26ClN7O/c1-34-17-7-9-20-19(13-17)22(18-8-6-16(26)12-21(18)32-20)28-10-4-2-3-5-11-33-15-31-23-24(27)29-14-30-25(23)33/h6-9,12-15H,2-5,10-11H2,1H3,(H,28,32)(H2,27,29,30) |
InChI Key |
HRGAMUBCOMXLRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCCN4C=NC5=C(N=CN=C54)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.